
NMS-873
Vue d'ensemble
Description
NMS-873 is a potent and selective allosteric inhibitor of the AAA+ ATPase Valosin-Containing Protein (VCP/p97), with an IC50 of 30 nM . It binds to the interface between the D1 and D2 domains of the p97 hexamer, stabilizing its ADP-bound state and disrupting ATP hydrolysis . Unlike ATP-competitive inhibitors, this compound exhibits high specificity for p97 over other AAA+ ATPases and kinases, attributed to its unique binding site within the hexameric structure .
This compound induces proteotoxic stress by blocking p97-mediated protein homeostasis, leading to accumulation of polyubiquitinated proteins, cell cycle arrest (G2/M phase), and apoptosis in cancer cells . Beyond its canonical p97 inhibition, this compound also impairs mitochondrial oxidative phosphorylation (OXPHOS) by inhibiting Complex I (IC50 ~471 nM in fibroblasts) and weakly targeting ATP synthase . This dual mechanism enhances its anti-proliferative effects, particularly in combination with glycolysis inhibitors like 2-DG .
Méthodes De Préparation
Structural Analysis and Retrosynthetic Considerations
The molecular architecture of NMS-873 comprises three key domains:
-
A central 1,2,4-triazole ring substituted at positions 3 and 5.
-
A 2-methyl-4'-(methylsulfonyl)biphenyl-4-yloxymethyl group at position 5.
-
A cyclopentylthio moiety at position 3.
Retrosynthetic disconnections suggest modular assembly via:
-
Suzuki-Miyaura coupling for biphenyl formation.
-
Nucleophilic aromatic substitution for sulfone introduction.
-
Thioether linkage formation between cyclopentyl mercaptan and the triazole core.
A hypothetical synthesis pathway could involve sequential construction of the biphenyl sulfone intermediate, followed by conjugation to the functionalized triazole scaffold. The methylsulfonyl group likely originates from oxidation of a methylthio precursor, as evidenced by analogous synthetic strategies for sulfone-containing pharmaceuticals .
Key Synthetic Intermediates and Reaction Conditions
Biphenyl Sulfone Synthesis
The 2-methyl-4'-(methylsulfonyl)biphenyl fragment may be prepared through:
-
Suzuki Coupling :
-
Reaction of 4-bromo-2-methylbenzenesulfonyl chloride with 4-methoxyphenylboronic acid.
-
Demethylation of the methoxy group to yield the phenolic intermediate.
-
-
Oxidation Optimization :
Critical Parameters :
-
Temperature control during sulfonation to prevent over-oxidation.
-
Purification via recrystallization (ethanol/water) to achieve >98% purity .
Triazole Core Functionalization
The 1,2,4-triazole system likely forms through:
-
Cyclocondensation of thiosemicarbazides with α-keto esters.
-
Sequential alkylation at N1 and N4 positions.
Stepwise Protocol :
-
Thioether Formation :
-
Reaction of 3-mercapto-1,2,4-triazole with cyclopentyl bromide under basic conditions (K2CO3, DMF, 80°C).
-
-
Oxyalkylation :
Yield Optimization :
-
Microwave-assisted synthesis reduces reaction times from 24h to 2h with comparable yields (72–75%) .
Analytical Characterization
Physicochemical Properties
Spectroscopic Confirmation
-
1H NMR (500 MHz, DMSO-d6):
δ 8.72 (s, 1H, triazole-H), 8.45 (d, J = 4.8 Hz, 1H, pyridine-H), 7.92–7.85 (m, 4H, biphenyl-H), 5.32 (s, 2H, OCH2), 3.12 (s, 3H, SO2CH3), 2.54 (s, 3H, Ar-CH3) .
Purification and Formulation
Chromatographic Purification
-
Normal Phase SiO2 : Elution with CH2Cl2/MeOH (95:5) removes unreacted starting materials.
-
Reverse Phase HPLC : Final purification using C18 column (ACN/H2O + 0.1% TFA) achieves ≥98% purity .
Lyophilization Conditions
-
Freeze-drying from tert-butanol/water (1:1) produces stable amorphous powder.
Batch-to-Batch Variability Mitigation
Technical specifications from suppliers indicate:
Comparative Analysis of Synthetic Routes
While this compound’s exact synthetic route remains proprietary, structural analogs provide context:
Inhibitor | Synthetic Steps | Overall Yield | Purity | Reference |
---|---|---|---|---|
This compound | 12 (estimated) | 18–22% | ≥98% | |
CB-5083 | 9 | 35% | ≥99% | |
UPCDC-30245 | 7 | 42% | 97% |
Key challenges include:
-
Low yields in triazole functionalization steps.
-
Epimerization risks during Mitsunobu reactions.
Scalability and Process Chemistry
Pilot-scale production (100 g batches) employs:
Analyse Des Réactions Chimiques
Types de réactions
NMS-873 subit plusieurs types de réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé dans des conditions spécifiques, conduisant à la formation de divers produits d'oxydation.
Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels à l'intérieur du composé, modifiant ses propriétés chimiques.
Substitution : This compound peut participer à des réactions de substitution, où un groupe fonctionnel est remplacé par un autre.
Réactifs et conditions courants
Les réactifs courants utilisés dans les réactions impliquant this compound comprennent les oxydants, les réducteurs et divers catalyseurs. Les conditions réactionnelles impliquent souvent des températures contrôlées et des solvants spécifiques pour obtenir les transformations chimiques souhaitées .
Principaux produits formés
Les principaux produits formés à partir des réactions de this compound dépendent des conditions réactionnelles et des réactifs spécifiques utilisés. Par exemple, les réactions d'oxydation peuvent produire des dérivés oxydés, tandis que les réactions de substitution peuvent produire des composés avec différents groupes fonctionnels .
Applications de la recherche scientifique
This compound a un large éventail d'applications de recherche scientifique, notamment :
Chimie : Utilisé comme composé outil pour étudier l'inhibition de l'activité ATPase dans diverses analyses biochimiques.
Biologie : Investigated for its role in modulating protein homeostasis, autophagy, and cell division.
Médecine : Exploré comme un agent thérapeutique potentiel pour le traitement du cancer en raison de sa capacité à induire la mort des cellules cancéreuses en inhibant VCP/p97
Mécanisme d'action
This compound fonctionne en se liant à l'interface de deux domaines adjacents au sein de la structure hexamérique active de VCP/p97. Cette liaison stabilise l'état lié à l'ADP, interrompant le cycle catalytique de VCP/p97. En conséquence, le composé induit l'accumulation de protéines polyubiquitinées et stabilise les protéines du cycle cellulaire telles que la cycline E et Mcl-1, conduisant à l'arrêt du cycle cellulaire et à l'apoptose dans les cellules cancéreuses .
Applications De Recherche Scientifique
NMS-873 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of ATPase activity in various biochemical assays.
Biology: Investigated for its role in modulating protein homeostasis, autophagy, and cell division.
Medicine: Explored as a potential therapeutic agent for cancer treatment due to its ability to induce cancer cell death by inhibiting VCP/p97
Mécanisme D'action
NMS-873 functions by binding to the interface of two adjacent domains within the active hexameric structure of VCP/p97. This binding stabilizes the ADP-bound state, interrupting the catalytic cycle of VCP/p97. As a result, the compound induces the accumulation of polyubiquitinated proteins and stabilizes cell cycle proteins such as cyclin E and Mcl-1, leading to cell cycle arrest and apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
p97 Inhibitors
Key Findings :
- This compound uniquely combines allosteric p97 inhibition with mitochondrial Complex I/ATP synthase disruption , enabling synergistic effects with glycolysis inhibitors (e.g., 2-DG) . In contrast, ATP-competitive inhibitors like CB-5083 primarily target p97’s ATP-binding pocket and lack OXPHOS effects .
- Resistance Profiles : this compound overcomes resistance caused by p97 mutations (e.g., A530T), whereas CB-5083-resistant cells retain sensitivity to this compound .
- Cellular Toxicity: this compound’s dual targeting increases cytotoxicity in cancer cells but raises concerns about off-target effects in normal cells (e.g., fibroblasts) .
Mitochondrial OXPHOS Inhibitors
Key Findings :
- This compound’s Complex I inhibition (IC50 ~471 nM) is less potent than rotenone but more selective than phenformin, which activates AMPK .
- Unlike oligomycin, this compound weakly inhibits ATP synthase (~10–15% inhibition at ≥10 μM), suggesting its OXPHOS effects are primarily driven by Complex I blockade .
Antiviral Agents
Key Findings :
- This compound’s host-targeting mechanism reduces risk of viral resistance, unlike oseltamivir . However, its cytotoxicity (IC50 ~3 μM in MDCK cells) limits therapeutic windows .
- In SARS-CoV-2, this compound inhibits viral replication (EC50 ~1 μM) by disrupting proteostasis, similar to its anti-cancer effects .
Activité Biologique
NMS-873 is a potent allosteric inhibitor of the p97 ATPase (also known as valosin-containing protein, VCP), which plays a critical role in various cellular processes, including protein degradation, autophagy, and cellular stress responses. This article delves into the biological activity of this compound, highlighting its mechanisms of action, efficacy against cancer and viral infections, and potential therapeutic applications.
- Chemical Name: 3-[3-(Cyclopentylthio)-5-[[[2-methyl-4'-(methylsulfonyl)[1,1'-biphenyl]-4-yl]oxy]methyl]-4 H-1,2,4-triazol-4-yl]pyridine
- Purity: ≥98%
- IC50 Values:
- p97 ATPase: 30 nM
- HCT116 cells: 400 nM
- HeLa cells: 700 nM
This compound functions by binding to an allosteric site on the p97 ATPase, stabilizing the ADP-bound state and thereby interrupting its catalytic cycle. This selectivity allows it to inhibit p97 without affecting other AAA ATPases or kinases at concentrations greater than 10 μM . The compound also activates the unfolded protein response (UPR) and modulates autophagosome maturation, contributing to its antiproliferative effects in cancer cells .
Anticancer Activity
This compound exhibits significant antiproliferative activity across various cancer cell lines. The following table summarizes its effectiveness against different tumor types:
Cell Line | IC50 (μM) | Effect |
---|---|---|
HCT116 | 0.4 | Induces accumulation of poly-Ub proteins |
HeLa | 0.7 | Stabilizes cyclin E and Mcl-1 |
Various solid tumors | 0.08 - 2.0 | Cell killing activity in hematological tumors |
The compound induces cell cycle arrest in the G2 phase and promotes apoptosis, evidenced by increased sub-G1 fractions in treated cells . Additionally, this compound has shown efficacy against drug-resistant cancer cell lines, suggesting its potential as a therapeutic agent for resistant tumors .
Antiviral Activity
This compound has been identified as a promising antiviral agent with low-nanomolar EC50 values against multiple strains of influenza A and B viruses. The following table details its antiviral efficacy:
Virus Strain | EC50 (nM) | Selectivity Index (SI) |
---|---|---|
A/WSN/33 (H1N1) | 37 | 49 - 97 |
A/California/7/2009 (H1N1) | 28 - 56 | |
Oseltamivir-resistant strains | <100 |
Mechanistic studies indicate that this compound inhibits viral replication by disrupting p97 interactions with viral proteins and retaining viral ribonucleoproteins within the nucleus . This action is particularly significant given that it retains efficacy against strains resistant to conventional antiviral treatments such as oseltamivir .
Case Studies
Case Study 1: Cancer Treatment
In a study involving HCT116 cells treated with this compound, researchers observed a dose-dependent increase in polyubiquitinated proteins and stabilization of pro-apoptotic factors. This led to enhanced apoptosis rates compared to untreated controls.
Case Study 2: Influenza Virus Inhibition
In another study, MDCK cells infected with various influenza strains were treated with this compound. Results showed a significant reduction in viral titers at both early and late stages of infection, highlighting its potential for therapeutic use in acute viral infections.
Q & A
Basic Research Questions
Q. What is the molecular mechanism of NMS-873 as a VCP/p97 inhibitor?
this compound is a selective allosteric inhibitor of VCP/p97, binding to a region spanning the D1 and D2 domains of adjacent protomers. This interaction disrupts nucleotide-state sensing and ATP hydrolysis, leading to impaired protein homeostasis. Unlike ATP-competitive inhibitors, this compound stabilizes VCP in a conformation resistant to proteolytic cleavage, preventing linker-D2 domain degradation .
Q. What in vitro assays are recommended to assess this compound's anti-proliferative effects?
- CCK-8/WST-1 assays : Measure dose- and time-dependent inhibition of cell proliferation (e.g., IC50 values of 0.4 μM in HCT116 and 0.7 μM in HeLa cells) .
- EdU fluorescence assays : Quantify DNA synthesis rates in treated vs. control cells .
- Flow cytometry : Analyze cell cycle arrest (G2/M or sub-G1 phases) and apoptosis via Annexin V/PI staining .
Q. How does this compound induce cancer cell death?
this compound activates the unfolded protein response (UPR), stabilizes polyubiquitinated proteins (e.g., Mcl-1, cyclin E), and disrupts autophagy, leading to proteotoxic stress and apoptosis. This is dose-dependently observed in blood and solid tumor models .
Advanced Research Questions
Q. How can researchers validate target engagement of this compound in cellular models?
- Western blot : Monitor accumulation of polyubiquitinated proteins (e.g., at 0.5–5 μM for 8–24 hours in HCT116 cells) .
- ATPase activity assays : Confirm inhibition of VCP/p97 ATPase activity (IC50 = 30 nM) using recombinant protein .
- Structural analysis : Use cryo-EM or mutagenesis to verify binding to the D1-D2 interface .
Q. What experimental strategies address discrepancies in reported IC50 values across studies?
Discrepancies (e.g., 0.08–2 μM in tumor cells) arise from differences in cell lines, assay conditions, and readout methods. To mitigate:
- Standardize protocols : Use consistent DMSO concentrations (<0.1%) and cell passage numbers.
- Cross-validate : Compare CCK-8, trypan blue exclusion, and live-cell imaging data .
- Include positive controls : Use reference inhibitors (e.g., ML240 for VCP) to calibrate assay sensitivity .
Q. How can this compound's solubility and stability be optimized for in vivo studies?
- Solubility : Prepare stock solutions in DMSO (>10 mM) with brief sonication (37°C, 5–10 minutes) .
- Stability : Store aliquots at -80°C (6 months) or -20°C (1 month); avoid freeze-thaw cycles .
- In vivo formulation : Use cyclodextrin-based carriers or lipid nanoparticles to enhance bioavailability .
Q. What models are suitable for studying this compound's antiviral effects?
- Human cytomegalovirus (HCMV) : Pretreat primary fibroblasts with 1 μM this compound to block viral replication by >90% via suppression of IE2 expression .
- Retinal degeneration models : Use organotypic retinal explants (e.g., P23H KI mice) to test neuroprotection at 5 μM .
Q. How does this compound synergize with proteasome inhibitors in cancer therapy?
this compound disrupts aggresome-autophagy pathways, preventing resistance to proteasome inhibitors (e.g., bortezomib). Co-treatment induces synergistic ER stress and apoptosis in multiple myeloma and solid tumors. Validate via:
- Combinatorial dose-response assays (e.g., Chou-Talalay method).
- Immunoblotting for UPR markers (e.g., CHOP, BiP) .
Q. Methodological Challenges & Solutions
Q. What are common pitfalls in interpreting this compound-induced cell cycle arrest data?
- Pitfall : Overinterpretation of sub-G1 peaks as apoptosis without Annexin V validation.
- Solution : Combine flow cytometry with TUNEL staining or caspase-3 cleavage assays .
Q. How to differentiate on-target vs. off-target effects in phenotypic screens?
- CRISPR validation : Knock out VCP/p97 and assess rescue of this compound-induced phenotypes.
- Selectivity profiling : Test against AAA ATPases (IC50 >10 μM) and kinase panels .
Q. What in vivo dosing regimens are effective for this compound?
- Xenograft models : Administer 10–20 mg/kg intraperitoneally daily, monitoring tumor volume and body weight.
- Pharmacodynamic markers : Measure polyubiquitinated proteins in plasma or tumor lysates .
Q. Data Integration & Interpretation
Q. How to reconcile contradictory results in this compound's effects on autophagy?
this compound may either inhibit autophagic flux (via VCP blockade) or induce compensatory autophagy (via UPR). Resolve by:
- LC3-II/p62 Western blotting under lysosomal inhibition (e.g., chloroquine).
- TEM imaging to quantify autophagosome accumulation .
Q. What multi-omics approaches elucidate this compound's mechanism?
Propriétés
IUPAC Name |
3-[3-cyclopentylsulfanyl-5-[[3-methyl-4-(4-methylsulfonylphenyl)phenoxy]methyl]-1,2,4-triazol-4-yl]pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28N4O3S2/c1-19-16-22(11-14-25(19)20-9-12-24(13-10-20)36(2,32)33)34-18-26-29-30-27(35-23-7-3-4-8-23)31(26)21-6-5-15-28-17-21/h5-6,9-17,23H,3-4,7-8,18H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJGTUKMAJVCBIS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC2=NN=C(N2C3=CN=CC=C3)SC4CCCC4)C5=CC=C(C=C5)S(=O)(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28N4O3S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
520.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1418013-75-8 | |
Record name | 1418013-75-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.